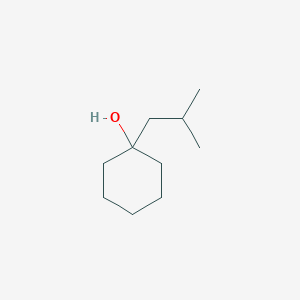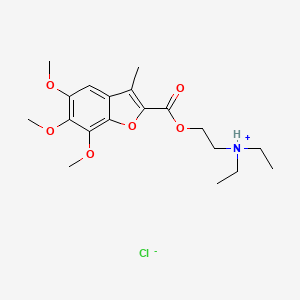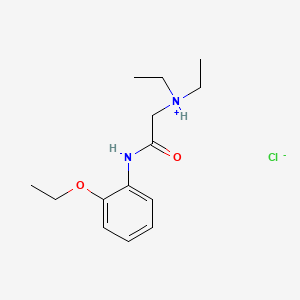
2-(Diethylamino)-2'-ethoxyacetanilide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with a complex structure that includes an ethoxy group, an anilino group, and a diethylazanium chloride moiety
Métodos De Preparación
The synthesis of [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride typically involves multiple steps. One common synthetic route includes the reaction of 2-ethoxyaniline with an appropriate acylating agent to form the intermediate 2-(2-ethoxyanilino)-2-oxoethyl compound. This intermediate is then reacted with diethylamine and hydrochloric acid to yield the final product, [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride include other anilino derivatives and diethylazanium compounds. What sets [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. Other similar compounds may include:
2-ethoxyaniline: A precursor in the synthesis of the target compound.
Diethylamine: Another component used in the synthesis.
Anilino derivatives: Compounds with similar anilino groups but different substituents.
This detailed article provides a comprehensive overview of [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
77966-26-8 |
|---|---|
Fórmula molecular |
C14H23ClN2O2 |
Peso molecular |
286.80 g/mol |
Nombre IUPAC |
[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-16(5-2)11-14(17)15-12-9-7-8-10-13(12)18-6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H |
Clave InChI |
HJMGULHVSHHUMT-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
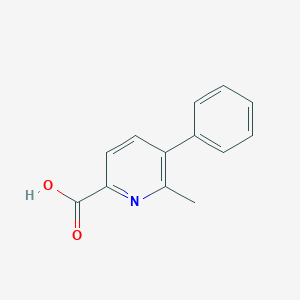

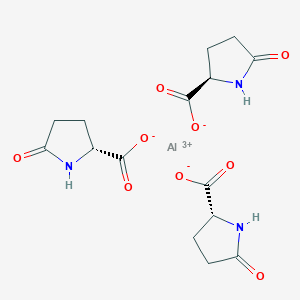
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
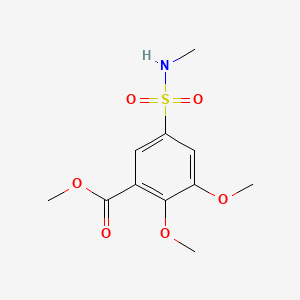
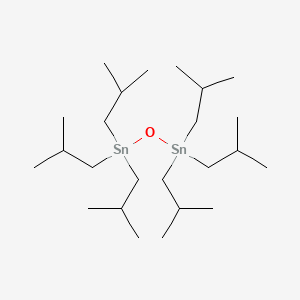

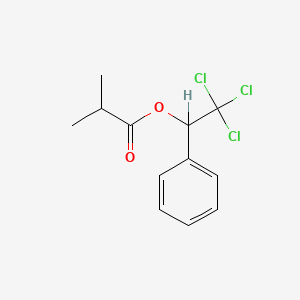
![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
